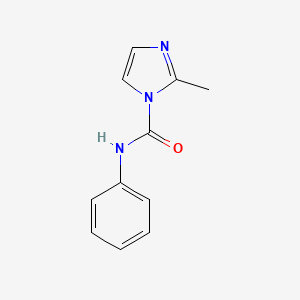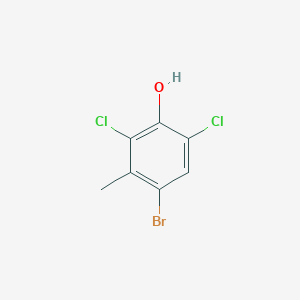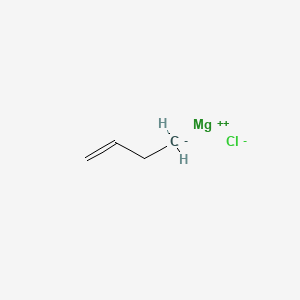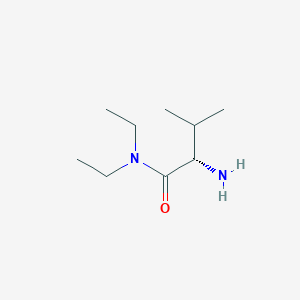
l-Valine diethylamide
Vue d'ensemble
Description
l-Valine diethylamide: is a derivative of the essential amino acid l-valine. l-Valine is one of the branched-chain amino acids, which also include leucine and isoleucine. These amino acids are crucial for protein synthesis and overall metabolic functions in the human body. This compound, specifically, is a modified form where the carboxyl group of l-valine is converted into an amide group with two ethyl groups attached. This modification can potentially alter its biochemical properties and applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in protein synthesis and metabolic pathways, as well as its potential effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle metabolism and recovery, as well as its potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
L-Valine works with two other high-concentration amino acids (Isoleucine and Leucine) to promote growth of the body, repair tissues, regulate blood sugar, and provide needed energy . In addition, the role of L-Valine also includes stimulating the central nervous system, which is necessary for proper mental operation .
Orientations Futures
L-Valine has a wide range of applications in food, medicine, and feed . With the rapid growth of market demand, researchers have been motivated to increase the efficiency of L-Valine production to the highest possible level . The development of omics technology has promoted the upgrading of traditional metabolic engineering to systematic metabolic engineering . This whole-cell-scale transformation strategy has become a productive method for developing L-Valine producing strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of l-valine diethylamide typically involves the amidation of l-valine. One common method is to react l-valine with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions to prevent racemization of the amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or enzyme-mediated synthesis could also be explored to enhance the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: l-Valine diethylamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under strong oxidative conditions, although this is less common.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl groups on the amide can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with different alkyl or aryl groups.
Comparaison Avec Des Composés Similaires
l-Valine: The parent amino acid, essential for protein synthesis and metabolic functions.
l-Leucine and l-Isoleucine: Other branched-chain amino acids with similar roles in metabolism and muscle function.
l-Valine methyl ester:
Uniqueness: l-Valine diethylamide is unique due to its modified amide group, which can alter its solubility, stability, and reactivity compared to the parent amino acid and other derivatives
Propriétés
IUPAC Name |
(2S)-2-amino-N,N-diethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRKJJQTRYRJRT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465717 | |
| Record name | l-valine diethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56414-87-0 | |
| Record name | l-valine diethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


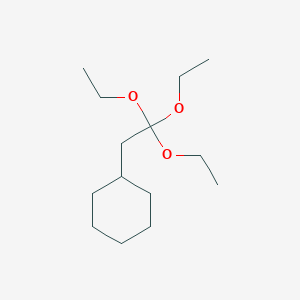

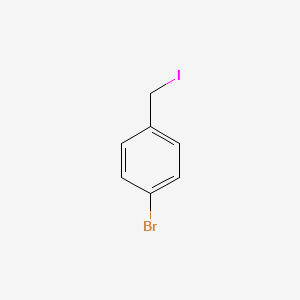
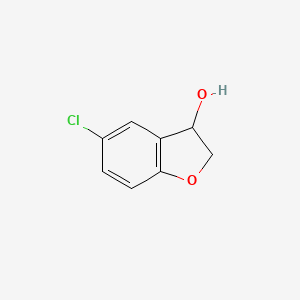





![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)

